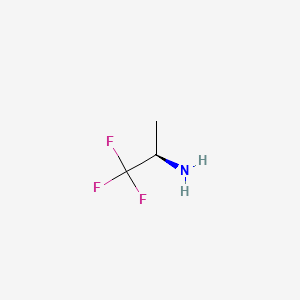

(R)-1,1,1-Trifluoro-2-propylamine

Description

Significance of Trifluoromethylated Chiral Compounds in Modern Organic Synthesis

The introduction of a trifluoromethyl (CF₃) group into organic molecules can profoundly alter their physical and chemical properties. The high electronegativity of fluorine atoms often enhances metabolic stability and bioavailability by blocking sites susceptible to oxidative metabolism. Furthermore, the CF₃ group can influence a molecule's conformation and lipophilicity, which are critical parameters in drug design. wikiwand.com In the realm of organic synthesis, trifluoromethylated compounds serve as versatile building blocks for creating complex molecular architectures. chembk.com The development of new synthetic methods to incorporate fluorine has expanded, providing access to a diverse range of fluorinated compounds for various applications, including pharmaceuticals and agrochemicals. wikiwand.com

Importance of Chiral Amines as Structural Motifs and Synthetic Intermediates

Chiral amines are fundamental structural units found in a vast array of biologically active compounds, including a significant portion of commercial pharmaceuticals. oakwoodchemical.com It is estimated that approximately 40-45% of small-molecule drugs feature a chiral amine fragment within their structure. tcichemicals.com This prevalence underscores their importance as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. oakwoodchemical.com Beyond their presence in final products, chiral amines are widely employed in asymmetric synthesis as resolving agents, chiral catalysts, and chiral auxiliaries. sigmaaldrich.comwikipedia.org A chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction, after which it can be removed and often recovered. sigmaaldrich.com

Specific Context of (R)-1,1,1-Trifluoro-2-propylamine within this Class

This compound, with the CAS number 779303-24-1, combines the influential trifluoromethyl group and a primary chiral amine in a simple, low-molecular-weight structure. tcichemicals.comdougdiscovery.com This combination makes it a valuable building block for the synthesis of more complex chiral molecules, particularly in medicinal chemistry. Its utility lies in its ability to introduce a trifluoromethylated stereocenter into a target molecule, a feature sought after for its potential to enhance pharmacological properties. The compound serves as a precursor in asymmetric synthesis, where its specific (R)-configuration is crucial for controlling the stereochemistry of subsequent transformations.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-1,1,1-trifluoropropan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F3N/c1-2(7)3(4,5)6/h2H,7H2,1H3/t2-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMLKBMPULDPTA-UWTATZPHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601297577 | |

| Record name | (2R)-1,1,1-Trifluoro-2-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

779303-24-1 | |

| Record name | (2R)-1,1,1-Trifluoro-2-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=779303-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-1,1,1-Trifluoro-2-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of R 1,1,1 Trifluoro 2 Propylamine

The enantioselective synthesis of α-trifluoromethyl amines like (R)-1,1,1-Trifluoro-2-propylamine is a key challenge in synthetic organic chemistry. A primary strategy involves the catalytic enantioselective reduction of trifluoromethyl-substituted imines. sigmaaldrich.com This method requires careful control of imine stereoisomers (E/Z), as each may lead to the formation of an opposite product enantiomer. sigmaaldrich.com

One effective approach is the asymmetric hydrogenation of the corresponding imine, 1,1,1-trifluoroacetone (B105887) N-imine, using a chiral catalyst. Another advanced method is the catalytic asymmetric isomerization of trifluoromethyl imines, which can be achieved with high enantioselectivity using chiral organic catalysts. chemicalbook.com Research has also demonstrated the synthesis of γ-chiral trifluoromethylated amines through the stereospecific isomerization of α-chiral allylic amines, followed by a diastereoselective reduction of the resulting chiral imine/enamine intermediate. tcichemicals.comdougdiscovery.com This pathway provides access to chiral trifluoromethylated building blocks with significant potential in medicinal chemistry. tcichemicals.comdougdiscovery.com

Applications in Asymmetric Synthesis

(R)-1,1,1-Trifluoro-2-propylamine is primarily utilized as a chiral building block in the synthesis of enantiomerically pure compounds. Its structural features allow it to serve as a valuable starting material or intermediate in the creation of complex pharmaceutical and agrochemical agents.

The amine functional group can be readily derivatized to form amides, sulfonamides, and other functionalities, while the trifluoromethylated chiral center is carried through the synthetic route. This makes it an important tool for drug discovery, where the three-dimensional structure of a molecule is critical for its interaction with biological targets. oakwoodchemical.com The development of drugs increasingly relies on such chiral building blocks to optimize the lead compounds. oakwoodchemical.com

Physicochemical Properties

Strategies for Enantioselective Synthesis

The majority of stereoselective methods for producing α-trifluoromethyl amines have historically relied on diastereoselective approaches, often using chiral auxiliaries. nih.gov However, the last two decades have seen a significant increase in the development of catalytic enantioselective protocols. nih.gov These strategies predominantly focus on the asymmetric reduction of trifluoromethyl-substituted ketimines or the addition of various nucleophiles to trifluoromethyl imines. nih.gov

Asymmetric catalysis provides a direct and atom-economical route to chiral amines. This approach involves the use of a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. Both organocatalysis and transition-metal catalysis have proven to be powerful tools for the enantioselective formation of carbon-nitrogen bonds in the synthesis of chiral trifluoromethyl amines.

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful strategy in asymmetric synthesis. nih.gov For the synthesis of chiral trifluoromethyl amines, several organocatalytic systems have been developed, offering mild reaction conditions and high enantioselectivities.

Asymmetric Catalysis in Carbon-Nitrogen Bond Formation

Organocatalytic Approaches

Chiral Phosphoric Acid Catalysis

Chiral phosphoric acids (CPAs), derived from axially chiral scaffolds like BINOL, have been established as highly effective Brønsted acid catalysts for a wide range of asymmetric transformations. researchgate.netrsc.org In the context of chiral amine synthesis, CPAs function by activating imines or imine precursors through hydrogen bonding. This activation lowers the LUMO of the electrophile, facilitating a highly enantioselective attack by a nucleophile.

The general mechanism involves the formation of a chiral, hydrogen-bonded complex between the CPA catalyst and the imine substrate. The well-defined chiral environment created by the catalyst directs the incoming nucleophile to one face of the imine, resulting in the preferential formation of one enantiomer. The choice of the 3,3'-substituents on the BINOL backbone of the phosphoric acid is often critical for achieving high enantioselectivity. researchgate.net

While direct application to this compound is a specialized goal, the utility of this approach has been demonstrated in related syntheses. For instance, CPAs have been successfully used in enantioselective Diels-Alder reactions of 2-trifluoroacetamido-1,3-dienes with α,β-unsaturated carbonyl compounds, producing polysubstituted 1-acetamido cyclohexenes with excellent diastereo- and enantioselectivities. researchgate.net This highlights the capacity of CPA catalysis to control stereochemistry in reactions involving trifluoromethyl-containing substrates. Similarly, CPA catalysts have enabled the asymmetric intramolecular aza-Michael addition of N-unprotected 2-aminophenyl vinyl ketones to synthesize chiral 2,3-dihydro-4-quinolones with high yields and enantioselectivities. nih.gov

| Catalyst Type | Reaction | Substrates | Product Type | Selectivity |

| Chiral Phosphoric Acid (CPA) | Intramolecular aza-Michael | N-unprotected 2-aminophenyl vinyl ketones | Chiral 2-substituted 2,3-dihydro-4-quinolones | High enantioselectivity nih.gov |

| Chiral Phosphoric Acid (CPA) | Diels-Alder Reaction | 2-trifluoroacetamido-1,3-dienes and enones | Polysubstituted 1-acetamido cyclohexenes | High yield, excellent diastereo- and enantioselectivity researchgate.net |

| Chiral Phosphoric Acid (CPA) | Asymmetric Dearomatization | Arenes (indoles, phenols, etc.) | Structurally-diverse polycyclic molecules | High enantioselectivity rsc.org |

Cinchona Alkaloid-Derived Organocatalysts for Imine Isomerization

Cinchona alkaloids and their derivatives are highly versatile organocatalysts, widely employed in asymmetric synthesis. nih.govrsc.orgresearchgate.net An innovative strategy for synthesizing chiral trifluoromethylated amines involves the enantioselective isomerization of trifluoromethyl imines, catalyzed by modified Cinchona alkaloids. nih.gov This process relies on a proton transfer mechanism, where the catalyst facilitates the conversion of an achiral imine into a chiral enamine, which can then be converted to the desired amine.

A significant breakthrough in this area was the discovery that Cinchona alkaloid derivatives bearing a hydrogen-bond donor moiety, such as a 6'-OH or 9-OH group, can act as bifunctional catalysts. nih.gov These catalysts have been successfully applied to the isomerization of N-benzyl protected trifluoromethyl imines. The development of the catalyst DHQ-7f, a 9-OH Cinchona alkaloid, was critical for achieving not only high enantioselectivity but also enhanced activity, particularly for challenging aliphatic imines. nih.gov

The isomerization of methyl trifluoromethyl imine using the DHQ-7f catalyst proceeds smoothly at a relatively low temperature of 10 °C, affording the corresponding chiral amine with 90% enantiomeric excess (ee) and in 61% yield. This is a notable improvement over previously reported systems that required temperatures as high as 80 °C for similar alkyl trifluoromethyl imines. nih.gov This methodology provides a powerful and direct route to valuable chiral building blocks like this compound. nih.gov

| Catalyst | Substrate | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) | Yield (%) |

| DHQ-7f | Methyl trifluoromethyl imine | 10 | 72 | 90 | 61 nih.gov |

Bifunctional Iminophosphorane Catalysts

Bifunctional iminophosphorane (BIMP) catalysts represent a class of strong Brønsted bases that have proven highly effective in promoting challenging enantioselective reactions. acs.orgnih.gov These catalysts combine a strongly basic iminophosphorane moiety with a hydrogen-bond donor group (such as a squaramide or alcohol) within a single chiral scaffold. acs.orgacs.org This dual functionality allows the catalyst to simultaneously activate both the nucleophile (via deprotonation by the basic site) and the electrophile (via hydrogen bonding). nih.gov

The iminophosphorane unit is typically generated in the final step via a Staudinger reaction between a chiral organic azide (B81097) and a phosphine, allowing for facile structural modification and tuning of the catalyst's basicity. acs.org BIMPs have been successfully applied to the enantioselective nitro-Mannich reaction of nitromethane (B149229) with unactivated ketone-derived imines, providing access to β-nitroamines with a fully substituted carbon atom. ox.ac.uk These products are valuable intermediates for the synthesis of 1,2-diamines and α-amino acids. ox.ac.uk

While direct synthesis of this compound using BIMPs is not explicitly detailed, the methodology is highly relevant. The ability of these superbasic catalysts to promote additions to low-reactivity ketimines makes them promising candidates for the synthesis of α-trifluoromethyl amines. acs.org The reaction is often scalable, with low catalyst loadings (down to 0.05 mol%) being effective, demonstrating the practical utility of this approach. acs.org

| Catalyst Type | Reaction | Nucleophile | Electrophile | Product Type |

| Bifunctional Iminophosphorane (BIMP) | Nitro-Mannich Reaction | Nitromethane | Unactivated Ketone-derived Imines | β-nitroamines with α-quaternary center acs.orgox.ac.uk |

| Bifunctional Iminophosphorane (BIMP) | Sulfa-Michael Addition | Alkyl thiols | α,β-Unsaturated Amides | Chiral β-thio-substituted amides nih.govacs.org |

| Bifunctional Iminophosphorane (BIMP) | Michael Addition | Phosphite Nucleophiles | N-diphenylphosphinoyl-protected ketimines | Chiral phosphonate-containing amines acs.org |

Transition metal catalysis offers a diverse and powerful set of tools for the enantioselective synthesis of chiral amines. Various metals, including palladium, copper, and zinc, have been employed to catalyze the addition of nucleophiles to trifluoromethyl imines or their precursors, leading to the formation of the desired chiral products with high selectivity.

One prominent strategy is the catalytic enantioselective reduction of trifluoromethyl-substituted ketimines. nih.gov Another key approach involves the addition of carbon-based nucleophiles to trifluoromethyl imines. nih.gov For instance, the addition of diorganozinc reagents to aryl CF₃ imines has been reported as an effective method for creating α-trifluoromethylamines bearing an alkyl group at the stereocenter. nih.gov

Palladium catalysis has been utilized for the asymmetric allylation of trifluoromethyl ketones, which are versatile precursors to chiral trifluoromethylated amines. nih.gov This method allows for the rapid construction of a library of chiral trifluoromethyl ketones from simple substrates in good yields and with high enantioselectivities. nih.gov Furthermore, a one-pot, three-component reaction using a copper catalyst has been developed for the synthesis of free α-chiral amines from an aldehyde, diphenylphosphinoylamide, and a dialkylzinc reagent, demonstrating high enantioselectivities and good yields. thieme-connect.de

| Metal Catalyst System | Reaction Type | Substrates | Product | Key Features |

| Palladium / Chiral Ligand | Asymmetric Allylation | Trifluoromethyl ketones, Allyl methyl carbonates | Chiral 1,1,1-trifluoro-α,α-disubstituted 2,4-diketones | Precursors to amines; good yields and enantioselectivities. nih.gov |

| Copper / BozPHOS Ligand | Three-Component Addition | Aldehydes, Diphenylphosphinoylamide, Dialkylzinc | α-Chiral Amine Hydrochlorides | One-pot procedure; excellent enantioselectivities. thieme-connect.de |

| Zinc | Diorganozinc Addition | Aryl CF₃ Imines, Diorganozinc reagents | α-Alkyl-α-trifluoromethylamines | Direct alkylation of imines. nih.gov |

| Vanadium / Chiral Ligand | Asymmetric 1,2-Oxytrifluoromethylation | Styrenes, 3-hydroxy-1,3-quinazolin(di)ones | Trifluoroethyl-based quinazolinones | Forms C-O and C-CF₃ bonds asymmetrically. nih.gov |

Biocatalytic Platforms for Chiral Organofluorine Synthesis

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Engineered enzymes are capable of catalyzing reactions with exquisite chemo-, regio-, and stereoselectivity.

A novel biocatalytic platform for the synthesis of chiral α-trifluoromethylated organoborons has been developed using engineered heme proteins. acs.org Specifically, variants of cytochrome c from Rhodothermus marinus have been shown to catalyze the enantioselective insertion of a carbene into the B-H bond of N-heterocyclic carbene boranes. acs.org This "carbene transferase" activity utilizes trifluorodiazoalkanes as carbene precursors. acs.org The wild-type protein exhibits no significant catalytic activity, highlighting the necessity of directed evolution to engineer the desired reactivity. acs.org

These enzymatically produced α-CF₃ organoborons are valuable synthetic building blocks. Furthermore, engineered variants of cytochrome c552 from Hydrogenobacter thermophilus have been developed to catalyze the asymmetric N-H carbene insertion of aryl amines with acceptor-acceptor 2-diazotrifluoropropanoates. nih.govacs.orgnih.gov This method provides direct access to enantioenriched α-trifluoromethyl amines with high yields and enantiomeric ratios. nih.govacs.orgnih.gov The enzymatic products can be further diversified to generate a variety of medicinally relevant chiral α-trifluoromethylated amine building blocks. nih.gov

Table 3: Biocatalytic Synthesis of Chiral α-Trifluoromethylated Compounds

| Enzyme System | Reaction Type | Substrates | Products | Enantioselectivity | Reference |

|---|---|---|---|---|---|

| Engineered Rhodothermus marinus cytochrome c | Carbene B-H Insertion | Trifluorodiazoalkanes, N-heterocyclic carbene boranes | Chiral α-trifluoromethylated organoborons | High | acs.org |

Asymmetric Induction from Chiral Auxiliaries and Substrates

The use of chiral auxiliaries is a classical yet effective strategy for asymmetric synthesis. The auxiliary temporarily attaches to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed.

A notable class of chiral auxiliaries for the synthesis of chiral molecules is the trifluoromethylated oxazolidines, often referred to as FOX auxiliaries. These are derived from trifluoromethylated building blocks and are effective in controlling the stereochemistry of reactions such as the alkylation, hydroxylation, and fluorination of amide enolates. cyu.fr The high diastereoselectivities achieved with FOX auxiliaries make them a powerful tool for accessing enantiopure acids, aldehydes, and α-chiral alcohols, which can be precursors to chiral amines. cyu.fr

The stereochemical outcome is often controlled by interactions between the fluorine atoms of the auxiliary and the metal cation of the enolate. cyu.fr A key advantage of this methodology is the high recovery yield of the chiral auxiliary after cleavage. cyu.fr The application of FOX auxiliaries to the synthesis of N-acylated derivatives of this compound would involve the diastereoselective alkylation of an enolate derived from the FOX-appended amide, followed by cleavage of the auxiliary.

Stereoselective Reactions with Chiral Monoterpenoid Scaffolds

The use of naturally abundant chiral monoterpenoids as starting materials provides a robust strategy for the synthesis of complex chiral molecules. In the context of trifluoromethylated amines, these scaffolds can serve as a source of chirality, directing the stereochemical outcome of subsequent transformations.

Research has demonstrated the synthesis of chiral trifluoromethylated amino alcohols starting from monoterpenoids such as (+)-nopinone, (−)-verbanone, and (+)-camphoroquinone. mdpi.com The synthetic sequence involves the initial formation of β-keto-benzyl-O-oximes from these chiral ketones. Subsequent nucleophilic addition of the Ruppert-Prakash reagent (TMSCF₃) occurs with high chemoselectivity and stereoselectivity. Notably, the trifluoromethylation proceeds at the carbonyl (C=O) group rather than the oxime's C=N bond, yielding trifluoromethylated β-hydroxy-benzyl-O-oximes in high yields (81–95%). The final step involves the reduction of the oxime ether to furnish the desired α-trifluoromethyl-β-amino alcohols with yields between 82-88%. mdpi.com

In this approach, the stereochemistry of the final product is dictated by the inherent chirality of the monoterpenoid backbone. The configuration of the resulting amine, such as in the amino alcohol derived from verbanone, has been confirmed by X-ray diffraction analysis. mdpi.com This substrate-controlled methodology offers a reliable pathway to specific enantiomers of trifluoromethyl amino alcohols, which are valuable precursors for further synthetic modifications.

Diastereoselective Additions to Chiral Hydrazones

Chiral hydrazones, particularly N-acylhydrazones, have emerged as powerful intermediates for the asymmetric synthesis of chiral amines. nih.gov These methods rely on the chiral auxiliary attached to the hydrazone nitrogen to direct the diastereoselective addition of nucleophiles to the C=N bond.

One effective strategy involves the use of chiral aminal templates derived from the monohydrazone of glyoxal (B1671930) and a chiral diamine. This resulting chiral reagent undergoes reactions with organometallic nucleophiles, such as organolithium and Grignard reagents, with complete diastereocontrol. uclouvain.be The stereochemical outcome can be directed by the choice of reagent and solvent; sterically controlled addition occurs with organolithium reagents, while chelation control with Grignard reagents can afford the opposite diastereomer with excellent diastereomeric excess. uclouvain.be Following the addition, the N-N bond of the hydrazine (B178648) can be cleaved, typically with Raney nickel, to yield the primary amine. uclouvain.be

Furthermore, intermolecular radical additions to chiral N-acylhydrazones provide another versatile route. A wide range of alkyl radicals can be added to the C=N bond with a high degree of stereoselectivity, and the reactions are compatible with various electrophilic functional groups. nih.gov While direct examples involving trifluoromethylated nucleophiles are not extensively documented, these methods hold significant potential for the synthesis of chiral trifluoromethyl amines by employing either a trifluoromethylated radical precursor or a hydrazone derived from a trifluoromethyl ketone.

Specific Reaction Pathways for Trifluoromethyl Amine Formation

Nucleophilic Addition Reactions

The direct addition of organometallic reagents to imines derived from trifluoroacetaldehyde (B10831) (fluoral) is a conceptually straightforward route to α-trifluoromethyl amines. For the synthesis of this compound, this would involve the addition of a methyl nucleophile (e.g., MeLi or MeMgBr) to a fluoral imine. However, the high reactivity and instability of fluoral and its simple imines pose significant challenges.

To overcome this, methodologies have been developed that utilize more stable fluoral-derived intermediates. One successful approach involves the generation of N-silyl imines. These can be formed by treating a carbonyl derivative with an agent like lithium hexamethyldisilazide and subsequently used in nucleophilic addition reactions. wiley-vch.de Another strategy employs N-phosphinoyl imines derived from trifluoromethyl ketones, which are stable enough to be isolated and used in subsequent additions. wiley-vch.de

A notable example of activating a fluoral derivative involves the use of N,O-acetals. The Lautens group demonstrated that arylboroxines can add to N,O-acetals of trifluoroacetaldehyde using a palladium(II) catalyst. nih.gov This reaction proceeds through an in situ-generated imine, showcasing a method to bypass the handling of the unstable free imine. The use of organocerium reagents has also been noted as a good alternative when standard organolithium and Grignard reagents are unsuccessful in reacting with imines. nih.gov These approaches, which rely on stable precursors, are crucial for the practical synthesis of chiral amines via the addition of organometallics to fluoral-derived electrophiles.

The Ruppert-Prakash reagent, trifluoromethyltrimethylsilane (TMSCF₃), is a cornerstone of modern organofluorine chemistry, serving as a nucleophilic trifluoromethyl source. sigmaaldrich.comwikipedia.org A well-established application is its addition to imines to synthesize α-trifluoromethyl amines. enamine.net The reaction typically requires activation of the imine, often under acidic conditions using trifluoroacetic acid (TFA) and a fluoride (B91410) source like potassium bifluoride (KHF₂). researchgate.net This method has been successfully applied to a variety of substrates, including 5-, 6-, and 7-membered cyclic imines, affording the corresponding α-trifluoromethyl derivatives in good yields. researchgate.net

For the synthesis of enantiomerically enriched amines, diastereoselective trifluoromethylation using chiral auxiliaries is a highly effective strategy. The nucleophilic trifluoromethylation of chiral N-tert-butanesulfinylimines with the Ruppert-Prakash reagent proceeds with high diastereoselectivity and yields under mild conditions. researchgate.net This method provides reliable access to chiral trifluoromethylated amines, which can then be deprotected to reveal the free primary amine. While stereoselective trifluoromethylation using the Ruppert-Prakash reagent can be challenging, the use of chiral auxiliaries like the sulfinyl group represents a significant advancement in controlling the stereochemical outcome. sigmaaldrich.com

Table 1: Trifluoromethylation of Imines with Ruppert-Prakash Reagent This table is interactive. Click on the headers to sort the data.

| Imine Substrate | Auxiliary/Activating Agent | Product | Yield | Diastereoselectivity (dr) | Reference |

|---|---|---|---|---|---|

| Cyclic Imines (various) | TFA, KHF₂ | Racemic α-Trifluoromethyl Heterocycles | Good | N/A | researchgate.net |

The aza-Henry (or nitro-Mannich) reaction, which involves the addition of a nitroalkane to an imine, is a powerful C-C bond-forming reaction for the synthesis of β-nitroamines. nih.gov These products are highly valuable as they can be readily converted into chiral diamines and other medicinally relevant frameworks. The enantioselective aza-Henry reaction of trifluoromethyl ketimines provides a direct and efficient route to chiral α-trifluoromethyl β-nitroamines. frontiersin.org

Recent studies have shown that N-Boc protected trifluoromethyl ketimines are excellent substrates for this transformation. nih.govfrontiersin.org The reaction can be catalyzed by bifunctional chiral phase-transfer catalysts, such as ammonium (B1175870) salts derived from quinine (B1679958) rsc.org or amino acids. frontiersin.org These catalysts operate under mild conditions with low catalyst loading (e.g., 1-5 mol%). nih.govfrontiersin.org

Using this methodology, a range of α-trifluoromethyl β-nitroamines have been synthesized in good to excellent yields (up to 98%) and with moderate to high enantioselectivities (up to 96% ee). nih.govrsc.org The reaction demonstrates good functional group tolerance, accommodating various substituents on the aromatic ring of the ketimine.

Table 2: Enantioselective Aza-Henry Reaction of N-Boc Trifluoromethyl Ketimines This table is interactive. Click on the headers to sort the data.

| Catalyst (mol%) | Base | Solvent | Time (d) | Yield (%) | Enantioselectivity (ee %) | Reference |

|---|---|---|---|---|---|---|

| Quinine-derived (5) | LiOH·H₂O | Toluene | - | 95 | 95 | rsc.orgrsc.org |

| L-phenylalanine-derived (5) | K₂CO₃ | Mesitylene | 5 | 80 | 62 | nih.govfrontiersin.org |

| L-phenylalanine-derived (1) | K₂CO₃ | Mesitylene | 3 | 91 | 70 | nih.gov |

Reductive Amination Strategies

Reductive amination represents a powerful and direct approach to amine synthesis. For chiral trifluoromethylated amines, the key is to achieve high enantioselectivity.

The enantioselective reduction of trifluoromethyl imines and ketoimines is a prominent strategy for accessing optically active trifluoromethylated amines. A variety of catalytic systems, including both metal-based and organic catalysts, have been developed to facilitate this transformation with high levels of stereocontrol.

One notable approach involves the use of chiral organomagnesium amides (COMAs) for the enantioselective reduction of trifluoromethyl ketones. nih.gov This method provides a pathway to chiral trifluoromethylated alcohols, which can be subsequently converted to the corresponding amines. Additionally, enzymatic reductions, for instance, using Lactobacillus enzymes, have been shown to be effective for the enantioselective reduction of prochiral aromatic ketones containing a trifluoromethyl group, primarily yielding the (R)-configured alcohol. google.com

In the context of direct imine reduction, palladium-catalyzed asymmetric hydrogenation of N-PMP protected trifluoromethyl imines has been reported to produce chiral amines with high enantiomeric excess (ee). nih.gov For example, the hydrogenation of N-PMP trifluoromethyl n-butyl and homobenzyl imines resulted in 89% and 92% ee, respectively. nih.gov These methods highlight the potential of transition metal catalysis in achieving high enantioselectivity in the synthesis of chiral trifluoromethylated amines.

Vicinal Fluoro-Functionalization of Azadienes

The vicinal functionalization of carbon-carbon double bonds presents a versatile strategy for the synthesis of complex molecules. In the context of trifluoromethylated amines, the vicinal fluoro-functionalization of azadienes is a promising approach.

Recent research has demonstrated the controllable double nucleophilic functionalization of an activated alkene synthon, derived from a trifluoropropenyliodonium salt, with two different nucleophiles. nih.gov This method allows for the selective and efficient synthesis of a wide range of trifluoromethylated ethylene (B1197577) amines and diamines under mild, metal-free conditions. nih.gov This approach provides a high degree of structural diversity, enabling the one-step preparation of α-trifluoromethyl diamines and substituted trifluoropropylamines. nih.gov While not explicitly focused on azadienes, this methodology for the vicinal functionalization of a fluorinated alkene synthon highlights the potential for developing related strategies for the synthesis of chiral trifluoromethylated amines.

Enantiomeric Purity Enhancement and Separation Techniques

Achieving high enantiomeric purity is critical for the application of chiral compounds in pharmaceuticals and other fields. Various techniques are employed to enhance and determine the enantiomeric purity of chiral amines like this compound.

Following asymmetric synthesis, the resulting product is often a mixture of enantiomers, albeit with one in excess. Purification techniques such as chiral chromatography (e.g., HPLC with a chiral stationary phase) are commonly used to separate enantiomers and enhance the enantiomeric purity of the desired product.

For analytical purposes, techniques like chiral gas chromatography or NMR spectroscopy using chiral shift reagents are employed to determine the enantiomeric excess of the synthesized amine. The development of efficient separation methods is as crucial as the synthetic strategies themselves to obtain enantiomerically pure compounds for further use.

Chromatographic Resolution Using Chiral Stationary Phases

Chromatographic resolution is a powerful analytical and preparative technique for separating enantiomers. The method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and enabling their separation. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are common platforms for this type of resolution. researchgate.netnih.gov

The core of this technique is the CSP, which is typically composed of a chiral selector immobilized on a solid support like silica (B1680970) gel. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for resolving a wide range of chiral compounds, including amines. researchgate.netmdpi.com The chiral recognition mechanism involves a combination of non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte enantiomers and the chiral selector. mdpi.com

For the resolution of chiral amines like 1,1,1-trifluoro-2-propylamine, a racemic mixture is dissolved in a suitable mobile phase and passed through a column packed with a CSP. The choice of mobile phase, often a mixture of solvents like hexane (B92381) and an alcohol, and the use of additives (acidic or basic) are crucial for optimizing the separation by influencing the interactions between the analytes and the stationary phase. researchgate.netnih.gov For instance, the simultaneous use of an acidic additive like trifluoroacetic acid (TFA) and a basic additive like isopropylamine (B41738) (IPA) can significantly enhance enantioselectivity in some systems. researchgate.net

The effectiveness of a chiral separation is quantified by parameters such as the selectivity factor (α), which measures the difference in retention between the two enantiomers, and the resolution (Rs), which indicates the degree of separation between the two peaks. mdpi.com

Table 1: Illustrative Parameters for Chiral Chromatographic Resolution

| Parameter | Description | Typical Values / Examples |

|---|---|---|

| Chromatography Mode | The method of passing the mobile phase through the column. | High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC) |

| Chiral Stationary Phase (CSP) | The chiral material within the column that enables separation. | Polysaccharide derivatives (e.g., Chiralcel® OD, Chiralpak® AD), Macrocyclic glycopeptides (e.g., Teicoplanin) mdpi.commdpi.com |

| Mobile Phase | The solvent that carries the analyte mixture through the column. | Hexane/Isopropanol, Ethanol/Water, Supercritical CO₂ with co-solvents (e.g., Methanol) researchgate.netnih.gov |

| Additives | Modifiers added to the mobile phase to improve peak shape and resolution. | Trifluoroacetic Acid (TFA), Isopropylamine (IPA) researchgate.net |

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.5 - 2.0 mL/min |

| Detection | The method used to detect the separated compounds as they elute. | UV Detector |

Selective Crystallization of Diastereomeric Forms

Selective crystallization, also known as diastereomeric resolution, is a classic and industrially viable method for separating enantiomers. rsc.orgwikipedia.org This strategy involves two main steps: the formation of diastereomers and their separation by crystallization. wikipedia.org

First, the racemic amine (a 1:1 mixture of R and S enantiomers) is reacted with an enantiomerically pure chiral resolving agent. For a racemic amine, a chiral acid is a common choice for the resolving agent. This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties (except for their interaction with polarized light), diastereomers possess different physical properties, including solubility in a given solvent. wikipedia.org

The second step exploits this difference in solubility. By carefully selecting a solvent and controlling conditions such as temperature, one of the diastereomeric salts will be less soluble and will selectively crystallize out of the solution. The more soluble diastereomer remains in the mother liquor. The crystallized salt can then be physically separated by filtration.

Finally, the resolving agent is removed from the separated diastereomer to yield the desired enantiomerically pure amine. This is typically achieved by an acid-base extraction. The chiral resolving agent can often be recovered and reused, adding to the economic feasibility of the process. The success of this method hinges on the significant difference in solubility between the formed diastereomeric salts. wikipedia.orgwhiterose.ac.uk

Table 2: General Steps for Selective Crystallization of Diastereomeric Forms

| Step | Procedure | Purpose |

|---|---|---|

| 1. Salt Formation | The racemic amine is reacted with a single enantiomer of a chiral acid (the resolving agent) in a suitable solvent. | To convert the pair of enantiomers into a pair of diastereomeric salts. |

| 2. Selective Crystallization | The solution is cooled or the solvent is partially evaporated, causing the less soluble diastereomeric salt to precipitate. | To separate the diastereomers based on their differential solubility. |

| 3. Filtration | The solid, crystallized diastereomeric salt is separated from the liquid mother liquor. | To isolate the enantiomerically enriched solid. |

| 4. Liberation of the Amine | The purified diastereomeric salt is treated with a base to neutralize the chiral acid. | To recover the desired free amine enantiomer from the salt. |

| 5. Isolation | The desired amine enantiomer is isolated, typically by extraction, and the chiral resolving agent can be recovered from the aqueous layer. | To obtain the final, enantiomerically pure product. |

Functional Group Transformations

The primary amine group of this compound is readily transformed into other key functional groups, most notably amides, sulfonamides, and ureas. These transformations are fundamental to the construction of new chemical entities with potential biological activity or specific material properties.

The synthesis of these derivatives typically involves the reaction of the amine with an appropriate electrophile. For instance, amide formation is achieved by reacting the amine with carboxylic acids, acid chlorides, or acid anhydrides. Sulfonamides are prepared through the reaction with sulfonyl chlorides, a common strategy in the development of therapeutic agents. nih.govnih.gov The formation of ureas can be accomplished by treating the amine with an isocyanate or by using a phosgene (B1210022) equivalent in a step-wise manner. nih.govresearchgate.netnih.gov

These functional group transformations are generally high-yielding and proceed under standard laboratory conditions. The specific reaction conditions can be tailored based on the nature of the coupling partners.

Formation of Advanced Synthetic Intermediates

The strategic incorporation of this compound into larger molecules allows for the creation of advanced synthetic intermediates. These intermediates are valuable in the synthesis of complex target molecules, particularly in the pharmaceutical industry. The trifluoromethyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

One important application is the use of this compound as a chiral auxiliary. In this role, the chiral amine is temporarily incorporated into a molecule to direct a subsequent stereoselective reaction. After the desired stereochemistry is established, the auxiliary can be cleaved, having fulfilled its purpose of inducing asymmetry. This approach is a powerful tool in asymmetric synthesis. yale.edu

Furthermore, derivatives of this compound can serve as key fragments in the convergent synthesis of complex molecules. For example, an amide or sulfonamide derivative of this amine can be coupled with another advanced intermediate to rapidly assemble the final product. This modular approach is highly efficient and allows for the late-stage introduction of the trifluoromethyl-containing moiety.

Stereospecificity in Subsequent Reactions

A critical aspect of using this compound in synthesis is the retention of its stereochemical integrity throughout a reaction sequence. The chiral center at the second carbon position is a key feature of this building block, and its preservation is often essential for the biological activity or desired properties of the final product.

In many reactions, such as amide and sulfonamide formations, the chiral center of this compound is not directly involved in the bond-forming process and its configuration is therefore retained. However, when the amine or its derivatives participate in reactions that could potentially affect the chiral center, careful consideration of the reaction mechanism is required to ensure stereospecificity.

The principles of asymmetric synthesis are often employed to control the stereochemical outcome of reactions involving chiral substrates like this compound. mdpi.comfrontiersin.orgnih.gov This can involve the use of chiral catalysts or reagents that preferentially react with one enantiomer or diastereomer of a racemic intermediate, or that direct the formation of a new stereocenter with a specific configuration relative to the existing one. The successful application of these methods allows for the synthesis of enantiomerically pure compounds, which is a crucial requirement in modern drug development. yale.eduresearchgate.net

As Chiral Building Blocks

The utility of this compound as a chiral building block stems from its ability to introduce both a trifluoromethyl group and a defined stereocenter into a target molecule. This is particularly significant in medicinal chemistry and materials science, where the incorporation of fluorine can dramatically alter a molecule's biological and physical properties.

Synthesis of Complex Nitrogen-Containing Chiral Structures

This compound and its derivatives are instrumental in the synthesis of complex nitrogen-containing chiral structures. Enamides, for instance, are valuable precursors to such structures. A mild and robust synthetic method has been developed to produce novel γ-chiral, trifluoromethylated enamides from easily accessible α-chiral allylic amines with high efficiency in chirality transfer (up to 99.5%), excellent yields, and high diastereo- and enantioselectivities. chemrxiv.org This method tolerates a wide range of substituents and functional groups, allowing for the creation of diverse and complex molecular scaffolds. chemrxiv.org These enamides can be further transformed into various chiral compounds, highlighting their versatility as synthetic intermediates. chemrxiv.org

Precursors for Trifluoromethylated Amino Acids and Alcohols

Trifluoromethylated amino acids and alcohols are crucial components in the development of pharmaceuticals and agrochemicals due to the unique properties conferred by the trifluoromethyl group. This compound serves as a key precursor for these valuable compounds. For instance, (S)-1,1,1-trifluoro-2-propanol, an important intermediate for medicines and agrochemicals, can be produced through the stereoselective reduction of 1,1,1-trifluoroacetone (B105887) using various microorganisms. google.com This biological method offers a pathway to high optical purity and yield. google.com The resulting chiral alcohol can then be further elaborated into more complex trifluoromethylated structures.

Access to Chiral Trifluoromethylated Enamides

A significant application of this compound derivatives is in the synthesis of chiral trifluoromethylated enamides. chemrxiv.org These compounds are versatile building blocks in organic synthesis. chemrxiv.orgresearchgate.net A one-pot, two-step synthesis has been developed that proceeds with high yields and excellent control over the E/Z stereochemistry. researchgate.net This process often involves the isomerization of α-chiral allylic amines followed by acylation. chemrxiv.org The resulting γ-chiral, trifluoromethylated enamides can be further manipulated to access a variety of complex chiral scaffolds. chemrxiv.org

Table 1: Optimization of Reaction Conditions for the Synthesis of (rac,Z)-2a researchgate.net

| Entry | Equivalents of BzCl | Base (Equivalents) | Temperature (°C) | Yield (%) | E/Z Ratio |

| 1 | 1.5 | Et3N (2.0) | 40 | 75 | >98:<2 |

| 2 | 2.0 | Et3N (2.0) | 40 | 92 | >98:<2 |

| 3 | 2.5 | Et3N (2.0) | 40 | 91 | >98:<2 |

| 4 | 2.0 | Et3N (3.0) | 40 | 95 | 95:5 |

| 5 | 2.0 | Et3N (2.0) | 20 | 45 | 80:20 |

| 8 | 2.0 | DABCO (2.0) | 40 | 96 | >98:<2 |

Intermediates for Sulfenofunctionalized Chiral Allyl Compounds

Derivatives of this compound, specifically chiral α-trifluoromethyl allylboronic acids, are key intermediates in the synthesis of sulfenofunctionalized chiral allyl compounds. nih.govnih.gov A method based on selenium-catalyzed sulfenofunctionalization of these allylboronic acids allows for the synthesis of densely functionalized chiral allyl SCF3, SCF2R, SCN, and SAr species. nih.govnih.govresearchgate.net This process exhibits remarkable stereo-, diastereo-, and site-selectivity, which is attributed to the formation of a stable thiiranium ion intermediate followed by a rapid deborylative ring opening. nih.govnih.govresearchgate.net This methodology provides access to chiral building blocks containing both a trifluoromethyl group and a sulfur-containing functional group, which are of significant interest in drug discovery. nih.gov

Conversion to Diverse Trifluoromethyl-Containing Molecules via Boron-Mediated Transformations

Boron-mediated transformations provide a powerful platform for converting this compound derivatives into a wide array of trifluoromethyl-containing molecules. Chiral α-CF3 allylboronic acids, derived from the corresponding amines, can undergo various transformations. nih.govnih.gov For example, the selenium-catalyzed sulfenofunctionalization mentioned previously is a boron-mediated process. nih.govnih.gov These transformations allow for the introduction of diverse functionalities with high stereocontrol, leading to the synthesis of complex and valuable trifluoromethylated compounds.

As Chiral Ligands in Asymmetric Catalysis

The chiral nature of this compound and its derivatives makes them suitable for use as chiral ligands in asymmetric catalysis. While direct applications of the parent amine as a ligand are less common, its derivatives, particularly phosphine-containing compounds, have shown promise. These ligands can coordinate to transition metals, creating a chiral environment that influences the stereochemical outcome of a catalytic reaction, leading to the preferential formation of one enantiomer of the product. The development of novel chiral ligands derived from readily available chiral sources like this compound is an active area of research aimed at expanding the toolbox for asymmetric synthesis.

Mechanistic Insights and Computational Chemistry Studies

Reaction Mechanism Elucidation

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms for the synthesis of chiral amines. For the biocatalytic synthesis of (R)-1,1,1-Trifluoro-2-propylamine using ω-transaminases, the generally accepted ping-pong bi-bi mechanism is the foundation for more detailed computational investigation.

The reaction initiates with the internal aldimine, formed between the pyridoxal-5'-phosphate (PLP) cofactor and a catalytic lysine (B10760008) residue in the enzyme's active site. An incoming amino donor reacts with this internal aldimine to form an external aldimine. Following a deprotonation event that creates a planar quinonoid intermediate, a ketimine is formed. This ketimine is then hydrolyzed, releasing the pyridoxamine-5'-phosphate (PMP) and the ketone byproduct. In the second half-reaction, the PMP intermediate reacts with the prochiral ketone substrate, 1,1,1-trifluoro-2-propanone, to generate the desired chiral amine, this compound, and regenerate the PLP cofactor.

DFT calculations on model systems of the ω-transaminase active site can map out the energy profile of this entire catalytic cycle. These calculations help to identify the rate-determining step and characterize the structures of key intermediates and transition states along the reaction coordinate. For instance, studies on similar transaminase reactions have shown that the deprotonation of the external aldimine is often the rate-limiting step rsc.org.

Stereochemical Outcome Rationalization

The high enantioselectivity observed in the synthesis of this compound is a key feature of interest for computational studies. The origin of this stereoselectivity lies in the precise positioning of the prochiral substrate, 1,1,1-trifluoro-2-propanone, within the chiral environment of the enzyme's active site.

Molecular docking and molecular dynamics (MD) simulations are powerful tools to rationalize the stereochemical outcome. Docking studies can predict the preferred binding orientation of the ketone substrate in the active site of the ω-transaminase. The active sites of these enzymes typically contain a large and a small binding pocket that accommodate the substituents of the carbonyl group. For 1,1,1-trifluoro-2-propanone, the trifluoromethyl group and the methyl group must be oriented in a way that facilitates the nucleophilic attack of the amino group from the PMP intermediate on only one of the two prochiral faces of the ketone.

MD simulations provide a dynamic picture of the enzyme-substrate complex, allowing for the exploration of various conformations and their relative energies. By analyzing the trajectories of these simulations, researchers can identify the most stable binding modes that lead to the formation of the (R)-enantiomer. These simulations can reveal crucial non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, between the substrate and the amino acid residues of the active site that stabilize the pro-(R) conformation.

Transition State Analysis

The enantioselectivity of a reaction is ultimately determined by the energy difference between the diastereomeric transition states leading to the (R) and (S) products. Computational chemistry allows for the detailed analysis of these transition states.

Using quantum mechanics/molecular mechanics (QM/MM) methods, a hybrid approach that treats the reactive core of the system with high-level quantum mechanics and the surrounding protein environment with classical molecular mechanics, researchers can model the transition states for the nucleophilic attack of the PMP-derived amino group on the carbonyl carbon of 1,1,1-trifluoro-2-propanone. By calculating the energies of the pro-(R) and pro-(S) transition states, the enantiomeric excess can be predicted and compared with experimental results.

These analyses can pinpoint the specific interactions within the active site that preferentially stabilize one transition state over the other. For example, steric hindrance between the trifluoromethyl group and certain amino acid residues might destabilize the transition state leading to the (S)-enantiomer, thus favoring the formation of the (R)-product.

| Computational Method | Application in Transition State Analysis | Key Insights Gained |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Calculation of the energies of diastereomeric transition states (pro-(R) vs. pro-(S)). | Prediction of enantiomeric excess and identification of the favored reaction pathway. |

| Density Functional Theory (DFT) | Characterization of the electronic structure and geometry of the transition states. | Understanding the nature of bond formation and breaking during the key stereodetermining step. |

| NCI (Non-Covalent Interaction) Plots | Visualization and analysis of non-covalent interactions in the transition state. | Identification of key hydrogen bonds, van der Waals forces, and steric clashes that contribute to stereoselectivity. |

Active Site Modeling in Biocatalysis

Active site modeling plays a crucial role in understanding the catalytic mechanism of ω-transaminases and in engineering these enzymes for improved performance in the synthesis of this compound.

Homology modeling is often the first step, where a three-dimensional model of the target ω-transaminase is constructed based on the known crystal structures of related enzymes. This model serves as the starting point for more detailed computational studies.

Molecular docking simulations are then used to place the substrate, 1,1,1-trifluoro-2-propanone, and the cofactor, PLP, within the modeled active site. These simulations help to identify key amino acid residues that are likely to interact with the substrate and influence catalysis and stereoselectivity. For instance, structure-guided analysis of an engineered ω-transaminase for the synthesis of a similar compound, (S)-1-[4-(trifluoromethyl)phenyl]ethylamine, revealed that mutations increasing the hydrophobicity of the substrate tunnel and reducing steric hindrance facilitated the access of the hydrophobic substrate to the active center, thereby improving catalytic activity nih.gov.

Molecular dynamics simulations of the enzyme-substrate complex can then be performed to study the flexibility of the active site and the dynamics of substrate binding. These simulations can reveal conformational changes in the enzyme upon substrate binding and help to understand how these changes might affect the catalytic process. The insights gained from active site modeling can guide site-directed mutagenesis experiments to create enzyme variants with enhanced activity, stability, and enantioselectivity for the synthesis of this compound.

| Computational Tool | Purpose in Active Site Modeling | Example Application for this compound Synthesis |

| Homology Modeling | Generate a 3D structure of the ω-transaminase. | Create a model of a specific transaminase to be used for further computational analysis. |

| Molecular Docking | Predict the binding mode of 1,1,1-trifluoro-2-propanone in the active site. | Identify key residues interacting with the trifluoromethyl and methyl groups, influencing stereoselectivity. |

| Molecular Dynamics (MD) Simulations | Study the dynamic behavior of the enzyme-substrate complex. | Analyze the conformational changes in the active site upon substrate binding and identify stable binding poses. |

| Site-Directed Mutagenesis (in silico) | Predict the effect of amino acid mutations on enzyme performance. | Identify mutations that could enhance the binding of 1,1,1-trifluoro-2-propanone and improve catalytic efficiency. |

Future Perspectives in Research on R 1,1,1 Trifluoro 2 Propylamine

Development of Novel and Efficient Synthetic Routes

The current synthetic approaches to enantiomerically pure (R)-1,1,1-Trifluoro-2-propylamine often rely on classical methods such as the use of chiral auxiliaries, which, while effective, can be inefficient in terms of atom economy and require multiple synthetic steps. ugent.be A key future direction is the development of catalytic asymmetric methods that provide direct access to this compound with high enantioselectivity and yield.

Future research will likely prioritize the following areas:

Asymmetric Hydrogenation: The development of chiral transition-metal catalysts (e.g., based on rhodium, iridium, or ruthenium) for the asymmetric hydrogenation of trifluoromethyl-substituted imines or enamines is a highly promising route. The challenge lies in designing ligands that can effectively control the stereochemical outcome in the presence of the sterically demanding and electron-withdrawing trifluoromethyl group.

Asymmetric Reductive Amination: A direct, one-pot asymmetric reductive amination of 1,1,1-trifluoroacetone (B105887) would be an ideal synthetic strategy. This would involve the discovery of new chiral catalysts, potentially organocatalysts or enzyme-based systems, that can mediate the stereoselective formation of the C-N bond.

Biocatalysis: The use of enzymes, such as ω-transaminases (ω-TAs) or amine dehydrogenases (AmDHs), offers a green and highly selective alternative. wiley.comresearchgate.net Future work will involve enzyme engineering and directed evolution to create biocatalysts with high activity and specificity for trifluoromethyl-substituted ketones, enabling the production of this compound from simple precursors under mild conditions. researchgate.net

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Chiral Auxiliary-Based | Reliable, well-established, high diastereoselectivity. ugent.be | Poor atom economy, requires additional synthesis and removal steps for the auxiliary. |

| Asymmetric Hydrogenation | High atom economy, potentially scalable for industrial production. | Development of highly active and selective catalysts for trifluoromethyl imines. |

| Asymmetric Reductive Amination | Convergent, uses readily available starting materials. | Catalyst discovery, control of chemoselectivity (imine formation vs. ketone reduction). |

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally benign. wiley.com | Enzyme stability, substrate scope limitations, cofactor regeneration. researchgate.net |

Exploration of Expanded Substrate Scope

Beyond its synthesis, a significant area of future research lies in expanding the utility of this compound as a chiral building block. Its unique structural features can be leveraged to introduce chirality and the trifluoromethyl group into a wide array of more complex molecules.

Key research avenues include:

Diastereoselective Reactions: Using the inherent chirality of this compound to direct the stereochemical outcome of subsequent reactions is a major goal. Research will focus on its use as a nucleophile in Michael additions, Mannich reactions, and epoxide openings, reacting with chiral electrophiles to generate products with multiple, well-defined stereocenters. The stereospecific isomerization of related chiral allylic amines provides a precedent for such chirality transfer. acs.orgresearchgate.net

Synthesis of Chiral Ligands: The amine functionality allows for its incorporation into larger, more complex structures, such as chiral ligands for asymmetric catalysis. The trifluoromethyl group can provide unique electronic and steric properties to the resulting metal complexes, potentially leading to novel reactivity and selectivity.

C-H Activation Directing Group: The amine can potentially serve as a directing group to guide transition-metal-catalyzed C-H activation at specific positions in a substrate, enabling the efficient and regioselective construction of complex molecular scaffolds.

Table 2: Potential Reactions Expanding the Application of this compound

| Reaction Type | Substrate Class | Potential Product Class | Desired Outcome |

| Mannich Reaction | Aldehydes, Ketones | β-Amino carbonyl compounds | Diastereoselective formation of new C-C and C-N bonds. |

| Michael Addition | α,β-Unsaturated systems | γ-Amino compounds | Control of stereochemistry at the β-position. |

| Reductive Amination | Carbonyl compounds | Secondary amines | Synthesis of complex chiral secondary amines with high diastereoselectivity. nih.gov |

| Ligand Synthesis | Dicarbonyls, Acid chlorides | Schiff bases, Amides | Creation of novel chiral ligands for asymmetric catalysis. |

Discovery of New Catalytic Systems

The discovery of new catalysts is fundamental to unlocking the full potential of this compound, both in its synthesis and its subsequent transformations. The focus will be on systems that are more efficient, selective, and sustainable than current methods.

Organocatalysis: Chiral Brønsted acids or bifunctional amine-thiourea catalysts could be developed for the enantioselective synthesis of the target amine or for its use in subsequent asymmetric transformations. nih.govrsc.org Organocatalytic methods offer the advantage of being metal-free, reducing the risk of toxic metal contamination in final products, which is particularly important for pharmaceutical applications. nih.gov

Transition-Metal Catalysis: While mentioned for synthesis, novel transition-metal catalysts are also needed for reactions using this compound. This includes developing palladium, copper, or nickel catalysts for cross-coupling reactions to form C-N bonds with aryl or vinyl halides, expanding its utility in medicinal chemistry. nih.gov

Biocatalysis: Beyond synthesis, enzymes could be engineered to accept this compound as a substrate for creating more complex chiral molecules. For example, engineered hydrolases could be used for the kinetic resolution of derivatives, or oxidases for selective transformations at other parts of a molecule containing this amine.

Table 3: Comparison of Emerging Catalytic Systems

| Catalytic System | Focus Area for this compound | Potential Advantages |

| Biocatalysis | Direct asymmetric synthesis from trifluoroacetone. acs.org | Unmatched stereoselectivity, sustainability, mild conditions. nih.gov |

| Organocatalysis | Asymmetric synthesis and subsequent C-C bond-forming reactions. rsc.org | Metal-free, avoids product contamination, readily available catalysts. |

| Transition-Metal Catalysis | Efficient asymmetric synthesis and cross-coupling applications. nih.gov | High turnover numbers, broad substrate scope, well-understood mechanisms. |

Innovative Applications in Material Science and Chemical Biology

The unique properties conferred by the trifluoromethyl group—such as high lipophilicity, metabolic stability, and unique conformational effects—make this compound an attractive scaffold for applications beyond traditional medicinal chemistry. wikipedia.orgmdpi.com

Material Science: The incorporation of this chiral fluorinated moiety into polymers or liquid crystals is a largely unexplored frontier. The rigidity and polarity of the C-F bonds, combined with the chirality, could be used to design materials with novel properties, such as enhanced thermal stability, specific self-assembly behavior, or unique optical properties. For instance, polymers containing this unit could exhibit helical structures driven by the chiral centers. Fluorinated compounds are already used in a range of materials, including thermoplastics and membranes. mdpi.com

Chemical Biology: The trifluoromethyl group is an excellent ¹⁹F NMR probe due to the high sensitivity of the ¹⁹F nucleus and the absence of background signals in biological systems. acs.org this compound can be incorporated into peptides or small-molecule ligands to study protein-ligand interactions, conformational changes, and dynamics. researchgate.net Furthermore, the amine handle provides a convenient point for conjugation, allowing for the development of fluorogenic probes that signal the presence of specific enzymes or analytes in cellular environments. acs.orgnih.gov

Table 4: Future Applications in Material Science and Chemical Biology

| Field | Potential Application | Key Property Exploited | Expected Outcome/Innovation |

| Material Science | Chiral Polymers | Chirality, Thermal Stability of C-F bonds | Synthesis of helical polymers with high thermal resistance. |

| Material Science | Liquid Crystals | Dipole moment, Steric effects of CF₃ | Materials with unique phase behavior and ferroelectric properties. |

| Chemical Biology | ¹⁹F NMR Probes | NMR-active nucleus, Biological inertness. acs.org | High-sensitivity probes for studying protein structure and binding events in situ. |

| Chemical Biology | Fluorogenic Sensors | Amine for conjugation, CF₃ electronic effects | "Turn-on" fluorescent sensors for detecting biological molecules or enzymatic activity. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal enantioselective synthesis routes for (R)-1,1,1-Trifluoro-2-propylamine?

- Methodological Answer : Enantioselective synthesis typically employs chiral catalysts or resolving agents. For fluorinated amines, asymmetric hydrogenation of trifluoromethylated imines using Rhodium(I) complexes with chiral phosphine ligands (e.g., BINAP) achieves high enantiomeric excess (ee >95%) . Purification via fractional distillation or recrystallization in hexane/ethyl acetate mixtures enhances purity.

- Key Parameters :

| Catalyst | Solvent | Temperature (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|

| Rh-BINAP | THF | 25 | 97 | 85 |

| Pd-JosiPhos | EtOH | 40 | 93 | 78 |

Q. How can enantiomeric purity be validated for this compound?

- Methodological Answer : Use chiral HPLC (e.g., Chiralpak IA column) with a hexane/isopropanol mobile phase (90:10 v/v). Compare retention times with the (S)-enantiomer. Nuclear Magnetic Resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) resolves splitting patterns in ¹⁹F or ¹H spectra .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a chiral building block for fluorinated β-amino alcohols, which are precursors to protease inhibitors or kinase-targeting agents. Its trifluoromethyl group enhances metabolic stability and bioavailability in preclinical models .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental spectroscopic data be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Perform Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) with explicit solvent models (e.g., PCM for THF). Cross-validate with variable-temperature NMR to assess dynamic equilibria .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Use Molecular Orbital (MO) theory to calculate Fukui indices for nucleophilic sites. Transition-state modeling (e.g., Nudged Elastic Band method) identifies steric hindrance from the trifluoromethyl group. Benchmark against experimental kinetics (e.g., SN2 reactions with methyl iodide) .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies at pH 1–13 (37°C, 72 hrs). Monitor degradation via LC-MS and quantify using calibration curves. Hydrolysis is minimal at pH 4–8 but accelerates under acidic conditions due to protonation-induced ring strain.

- Degradation Data :

| pH | % Degradation (72 hrs) | Major Byproduct |

|---|---|---|

| 2 | 98 | Trifluoroacetone |

| 7 | 5 | None |

| 12 | 45 | Amine oxide |

Methodological Considerations

- Contradiction Analysis : Replicate experiments under inert atmospheres to rule out oxidation artifacts. Compare results with structurally analogous compounds (e.g., (R)-1-phenylpropylamine) to isolate steric/electronic effects .

- Stereochemical Integrity : Store the compound at -20°C under argon to prevent racemization. Validate storage conditions via periodic chiral HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.